

Ketoprofen versus diclofenac: a meta-analysis of clinical trial data

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Ketoprofen vs. Diclofenac: A Meta-Analysis of Clinical Trial Data

A Comparative Guide for Researchers and Drug Development Professionals

Introduction

Ketoprofen and diclofenac are two widely prescribed nonsteroidal anti-inflammatory drugs (NSAIDs) utilized for the management of pain and inflammation in various conditions, including osteoarthritis, rheumatoid arthritis, and acute pain. Both drugs primarily exert their therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This guide provides an objective comparison of the performance of **ketoprofen** and diclofenac, supported by a meta-analysis of clinical trial data, detailed experimental protocols, and an examination of their mechanisms of action.

Mechanism of Action: A Look at COX Selectivity

The primary mechanism of action for both **ketoprofen** and diclofenac is the inhibition of the COX enzymes, which exist in two main isoforms: COX-1 and COX-2.[1] COX-1 is constitutively expressed and plays a role in protecting the gastrointestinal lining and regulating platelet aggregation.[2][3] In contrast, COX-2 is an inducible enzyme that is primarily expressed at sites of inflammation.[3]

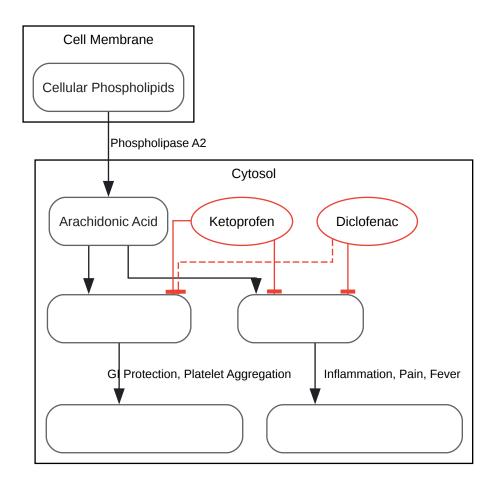


Ketoprofen is generally considered a non-selective COX inhibitor, meaning it inhibits both COX-1 and COX-2.[2][4][5] Some studies, however, have suggested a degree of selectivity towards COX-1.[6] This non-selective action contributes to its efficacy but also to potential gastrointestinal side effects.[2]

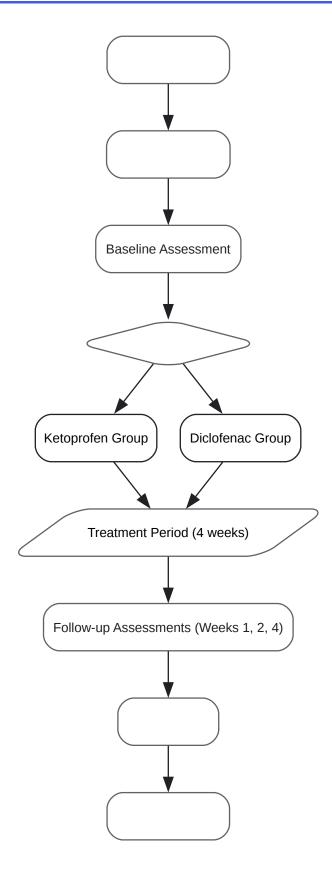
Diclofenac is also a non-selective NSAID but exhibits a preference for inhibiting the COX-2 enzyme.[6][7] This relative COX-2 selectivity is thought to contribute to a potentially more favorable gastrointestinal safety profile compared to non-selective NSAIDs, although it does not eliminate the risk.

Signaling Pathway of COX Inhibition by NSAIDs









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References

- 1. scilit.com [scilit.com]
- 2. What is the mechanism of Ketoprofen? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Review on Ketoprofen (Anti-Inflammatory Drug) | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 5. ijres.org [ijres.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Advances in NSAID Development: Evolution of Diclofenac Products Using Pharmaceutical Technology PMC [pmc.ncbi.nlm.nih.gov]
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